molecular formula C14H14ClN3O2S2 B12452812 N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide

Cat. No.: B12452812
M. Wt: 355.9 g/mol
InChI Key: PXSXTJVMSCJXLE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide is a chemical compound with a complex structure that includes a chlorophenyl group, a methylphenylsulfonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylhydrazine intermediate. This intermediate is then reacted with carbon disulfide and a suitable amine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]alanine
  • N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]azithromycin

Uniqueness

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H14ClN3O2S2

Molecular Weight

355.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]thiourea

InChI

InChI=1S/C14H14ClN3O2S2/c1-10-5-7-13(8-6-10)22(19,20)18-17-14(21)16-12-4-2-3-11(15)9-12/h2-9,18H,1H3,(H2,16,17,21)

InChI Key

PXSXTJVMSCJXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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